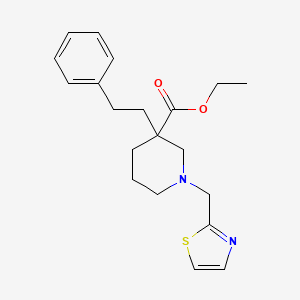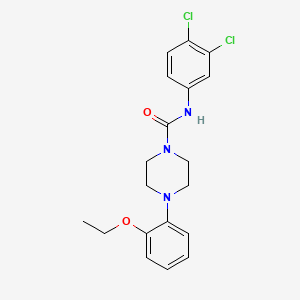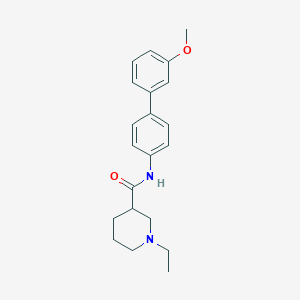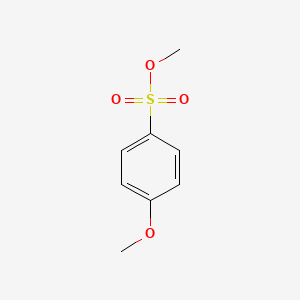![molecular formula C19H33N5O B6036329 [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone](/img/structure/B6036329.png)
[1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring and a pyrrolidine moiety, contributes to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the cyclohexylethyl moiety.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, involving the condensation of an amine, formaldehyde, and a ketone.
Final Coupling Step: The final step involves coupling the triazole and pyrrolidine intermediates through a suitable linker, such as a methanone group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the pyrrolidine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linker, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides or pyrrolidine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways and its pharmacokinetic properties are evaluated to determine its suitability for therapeutic use.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of various materials, including polymers, coatings, and specialty chemicals. Its unique chemical properties make it valuable for the development of new materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The triazole ring and pyrrolidine moiety contribute to its binding affinity and specificity for these targets. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
[1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone: can be compared with other triazole derivatives, such as [1-(2-Phenylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone and [1-(2-Methylpropyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone.
This compound: can also be compared with other pyrrolidine derivatives, such as [1-(2-Cyclohexylethyl)pyrrolidin-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring and a pyrrolidine moiety, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound for scientific research and industrial use.
Propiedades
IUPAC Name |
[1-(2-cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O/c1-3-22(4-2)17-11-12-23(14-17)19(25)18-15-24(21-20-18)13-10-16-8-6-5-7-9-16/h15-17H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBQCCIIESICAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C(=O)C2=CN(N=N2)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6036253.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6036267.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(2-methylphenyl)urea](/img/structure/B6036275.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6036277.png)


![2-({3-[(benzylamino)sulfonyl]-4-bromobenzoyl}amino)benzoic acid](/img/structure/B6036295.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6036297.png)


![6-chloro-2-(1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6036331.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6036336.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6036341.png)

